molecular formula C3H5NO4 B157688 3-Nitropropionic acid CAS No. 504-88-1

3-Nitropropionic acid

Cat. No.: B157688
CAS No.: 504-88-1
M. Wt: 119.08 g/mol
InChI Key: WBLZUCOIBUDNBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Nitropropionic Acid (3-NPA) is a neurotoxin that primarily targets the mitochondrial complex II , also known as succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for ATP synthesis .

Mode of Action

3-NPA acts as an irreversible inactivator of succinate dehydrogenase . Upon oxidation by Complex II, it forms a covalent adduct with Arg297 in the active site of the enzyme . This inhibition interrupts oxidative phosphorylation, thereby reducing ATP synthesis . The compound’s action leads to an excessive production of free radicals, which can cause cellular damage .

Biochemical Pathways

The primary biochemical pathway affected by 3-NPA is the mitochondrial electron transport chain, specifically at Complex II . The inhibition of succinate dehydrogenase disrupts the citric acid cycle, leading to a decrease in ATP production . This energy deficiency can lead to various cellular dysfunctions, including oxidative stress, apoptosis, and neuroinflammation .

Pharmacokinetics

It is known that 3-npa can disrupt the blood-brain barrier, which may influence its distribution and bioavailability .

Result of Action

The action of 3-NPA results in several molecular and cellular effects. It leads to the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum, which is characterized by motor impairments, a key clinical manifestation of Huntington’s disease . Moreover, 3-NPA can alter several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation, mimicking HD-like pathogenic conditions in animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-NPA. For instance, extreme weather, stressed crop growth conditions, and storage conditions (like moisture) can affect the production of 3-NPA by certain fungi . These environmental factors could potentially influence the bioavailability and toxicity of 3-NPA.

Biochemical Analysis

Biochemical Properties

3-NPA interacts with the mitochondrial enzyme succinate dehydrogenase, a component of the citric acid cycle and the mitochondrial respiratory chain . It acts as an irreversible inhibitor of this enzyme, disrupting the normal biochemical reactions that occur within the mitochondria . This inhibition reduces ATP synthesis and leads to the excessive production of free radicals .

Cellular Effects

The effects of 3-NPA on cells are profound and wide-ranging. It has the potential to alter several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation . These alterations mimic the pathogenic conditions seen in diseases like Huntington’s disease .

Molecular Mechanism

At the molecular level, 3-NPA exerts its effects by binding to the catalytic site of the mitochondrial electron transport chain, irreversibly inhibiting the complex II enzyme that catalyzes the oxidation of succinate to fumarate . This inhibition interrupts oxidative phosphorylation, inhibiting ATP synthesis, and ultimately leading to a decrease in neurotransmission in the striatum .

Temporal Effects in Laboratory Settings

The effects of 3-NPA change over time in laboratory settings. It causes a progressive and localized neurodegeneration, mimicking many of the pathological features of Huntington’s disease and other forms of metabolic compromise such as cerebral ischemia, carbon monoxide poisoning, and hypoglycemia .

Dosage Effects in Animal Models

The effects of 3-NPA vary with different dosages in animal models. At higher doses, it can cause significant neurodegeneration, leading to motor impairments that are a key clinical manifestation of Huntington’s disease .

Metabolic Pathways

3-NPA is involved in the citric acid cycle, a key metabolic pathway. It inhibits the activity of succinate dehydrogenase, an enzyme that participates in this cycle . This inhibition disrupts the normal flow of the cycle, affecting the levels of various metabolites .

Transport and Distribution

3-NPA is transported and distributed within cells and tissues, where it exerts its toxic effects. It is cell-permeable, allowing it to easily cross cell membranes and reach its target, the mitochondria .

Subcellular Localization

The subcellular localization of 3-NPA is primarily within the mitochondria, the site of its target enzyme, succinate dehydrogenase . Its effects on this enzyme lead to widespread disruptions in mitochondrial function, contributing to its neurotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-nitropropionic acid involves the use of acrylic acid as a starting material. The process includes four main steps: olefin addition, esterification, an SN2 reaction, and hydrolysis . Another method involves the nitration of propionic acid at high temperatures .

Industrial Production Methods: Industrial production of this compound can also be achieved through fermentation processes using specific strains of fungi such as Phomopsis longicolla . This method involves culturing the fungus in a suitable medium and extracting the compound from the culture broth.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropropionic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-nitropropanoic acid.

    Reduction: Reduction of this compound can yield 3-aminopropionic acid.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often employed.

Major Products:

    Oxidation: 3-Nitropropanoic acid.

    Reduction: 3-Aminopropionic acid.

    Substitution: Various substituted propionic acids depending on the nucleophile used.

Scientific Research Applications

3-Nitropropionic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent neurotoxic effects and its ability to selectively induce striatal lesions, making it a valuable tool in neurodegenerative disease research .

Properties

IUPAC Name

3-nitropropanoic acid
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InChI

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)
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InChI Key

WBLZUCOIBUDNBV-UHFFFAOYSA-N
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Canonical SMILES

C(C[N+](=O)[O-])C(=O)O
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Molecular Formula

C3H5NO4
Record name 3-NITROPROPIONIC ACID
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DSSTOX Substance ID

DTXSID1020982
Record name 3-Nitropropionic acid
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Molecular Weight

119.08 g/mol
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Physical Description

3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992), Golden solid; [CAMEO] Fine faintly beige crystals; [MSDSonline], Solid
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Solubility

>17.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin
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Mechanism of Action

3-Nitropropionic acid (3-NP), a naturally occurring mycotoxin, is an irreversible inhibitor of succinate dehydrogenase that produces adenosine triphosphate (ATP) depletion in cerebral cortical explants and is associated with motor disorders in livestock and humans that have ingested contaminated food., Previous studies indicate that 3-nitropropionic acid (3-NPA) neurotoxicity involves the excitotoxic activation of N-methyl-D-aspartate (NMDA) receptors. Thus, ... the effect of orphenadrine ... on N-methyl-D-aspartate neurotoxicity in both cultured rat cerebellar granule cells (CGCs) & in rats /was studied/. Orphenadrine protected cerebellar granule cells from N-methyl-D-aspartate induced mortality, as assessed by both the neutral red viability assay & laser scanning cytometry, using propidium iodide staining. For rats, two indirect markers of neuronal damage were used: the binding of ((3)H)-PK 11195 to the peripheral type benzodiazepine receptor (PBR), a microglial marker, & expression of the 27 kD heat shock protein (HSP27), a marker of activated astroglia. Systemic admin of N-methyl-D-aspartate (30 mg/kg/day for 3 days) induced a 170% incr in ((3)H)-PK 11195 binding, & expression of 27 kD heat shock protein. Both the incr in ((3)H)-PK 11195 & HSP 27 expression were prevented by previous admin of 30 mg/kg/day of orphenadrine for 3 days. Lower doses (10 & 20 mg/kg) had no protective effect. Orphenadrine also reduced N-methyl-D-aspartate induced mortality in a dose dependent manner. ... Orphenadrine or orphenadrine like drugs could be used to treat neurodegenerative disorders mediated by overactivation of N-methyl-D-aspartate receptors., The present study investigated the mechanism of cellular degeneration within the striatum following administration of the mitochondrial toxin, 3-nitropropionic (3-NP) acid. Internucleosomal fragmentation typical of apoptosis was present in the DNA of cells from the striatum of 3-NP-treated rats. DNA fragmentation was also evident in this region by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling. The data suggest that striatal cells die by apoptosis following administration of 3-NP., 3-nitropropionic acid blocks energy metabolism prior to exerting neurotoxic damage and the degree of energy depletion determines the detrimental effects of 3-nitropropionic acid. In the present study, we also demonstrate that glutamate and glutamine levels as well as astrocytic functions may play pivotal roles in 3-nitropropionic acid-induced striatal lesions., For more Mechanism of Action (Complete) data for 3-NITROPROPIONIC ACID (15 total), please visit the HSDB record page.
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Color/Form

Crystals from chloroform

CAS No.

504-88-1
Record name 3-NITROPROPIONIC ACID
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Melting Point

145 to 149 °F (NTP, 1992), 68-70 °C, 64 - 65 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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